Product packaging for 2-Chloroethanesulfinic chloride(Cat. No.:CAS No. 38878-27-2)

2-Chloroethanesulfinic chloride

Cat. No.: B3005283
CAS No.: 38878-27-2
M. Wt: 147.01
InChI Key: FKUBZQOURSEZDB-UHFFFAOYSA-N
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Description

Contextualizing Organosulfur Halides within Synthetic Chemistry

Organosulfur halides are a class of organic compounds characterized by a sulfur atom bonded to both a carbon atom and a halogen atom. wikipedia.org This unique structural arrangement imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis. The family of organosulfur halides includes sulfenyl halides (RSX), sulfinyl halides (RS(O)X), and sulfonyl halides (RSO₂X), each with its own characteristic chemistry. wikipedia.org

Sulfinyl chlorides, such as 2-chloroethanesulfinic chloride, are the acid chlorides of sulfinic acids and are recognized for their utility in a variety of synthetic transformations. tandfonline.com They serve as precursors for the synthesis of other important sulfur-containing functional groups, including sulfinate esters and sulfinamides. tandfonline.comnih.gov The reactivity of the sulfinyl chloride group allows for nucleophilic substitution at the sulfur atom, enabling the formation of new carbon-sulfur, oxygen-sulfur, and nitrogen-sulfur bonds. tandfonline.com This versatility has cemented the role of organosulfur halides as indispensable tools for the construction of complex molecular architectures.

Historical Trajectory of Research on Chloroalkanesulfinic Acid Derivatives

The study of organosulfur compounds dates back to the 19th century, with significant discoveries laying the groundwork for modern synthetic methodologies. researchgate.net The development of methods to prepare and react organosulfur halides has been a continuous area of research. While the broader history of organosulfur chemistry is extensive, the specific focus on chloroalkanesulfinic acid derivatives has evolved alongside the general understanding of sulfinyl halide chemistry.

Initially, the synthesis of sulfinyl chlorides was achieved through methods that were often harsh and limited in scope. However, over the past few decades, more refined procedures have been developed. A significant advancement was the use of thionyl chloride to convert sulfinic acids into their corresponding sulfinyl chlorides, a method that remains widely used today. tandfonline.com Research into the reactions of these compounds has also progressed, with a notable application being the preparation of chiral sulfinate esters, which are crucial for asymmetric synthesis. tandfonline.com The study of chloroalkanesulfonyl chlorides, which are structurally related to chloroalkanesulfinic chlorides, has also provided valuable insights into the reactivity of the chloroalkyl moiety, including its propensity for dehydrohalogenation. rit.edurit.edu

Significance and Research Gaps Pertaining to this compound

This compound, with its bifunctional nature—possessing both a reactive sulfinyl chloride group and a chloroalkyl chain—presents unique opportunities for synthetic chemists. The sulfinyl chloride moiety can undergo nucleophilic attack, while the chloroethyl group can participate in substitution reactions or elimination to form a vinyl group. This dual reactivity makes it a potentially valuable precursor for the synthesis of a variety of complex sulfur-containing molecules.

Despite its potential, a thorough review of the scientific literature reveals a noticeable gap in dedicated research specifically on this compound. While the general chemistry of sulfinyl chlorides is well-documented, detailed studies on the synthesis, reactivity, and applications of this particular compound are limited. Much of the available information is inferred from studies on analogous compounds, such as 2-chloroethanesulfonyl chloride. rit.edurit.edu This lack of focused research represents a significant opportunity for further investigation. Exploring the unique reactivity of this compound could lead to the development of novel synthetic methodologies and the creation of new chemical entities with interesting properties.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 2-chloroethanesulfinyl chloride
Molecular Formula C₂H₄Cl₂OS
Molecular Weight 147.02 g/mol
CAS Number Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl2OS B3005283 2-Chloroethanesulfinic chloride CAS No. 38878-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2OS/c3-1-2-6(4)5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBZQOURSEZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38878-27-2
Record name 2-chloroethanesulfinic chloride
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Synthetic Methodologies for 2 Chloroethanesulfinic Chloride

Direct Halogenation Approaches for Sulfinic Acid Derivatives

Direct halogenation methods focus on the conversion of a sulfinic acid or its salt into the corresponding sulfinyl chloride. This is a common and often straightforward approach for synthesizing sulfinyl chlorides.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of sulfinic acids to sulfinyl chlorides. chemicalbook.comwikipedia.org The reaction involves the direct treatment of a sulfinic acid with thionyl chloride, leading to the formation of the desired sulfinyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. wikipedia.org

The general mechanism for this transformation involves the nucleophilic attack of the sulfinic acid on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to yield the sulfinyl chloride.

A specific example is the treatment of 1-chloroethanesulfinic acid with thionyl chloride to produce 1-chloroethanesulfinyl chloride. cdnsciencepub.com In a typical procedure, 1-chloroethanesulfinic acid is reacted with an excess of thionyl chloride, often with heating, to drive the reaction to completion. cdnsciencepub.com After the reaction, the excess thionyl chloride is removed by distillation to afford the crude product, which can be further purified by distillation under reduced pressure. cdnsciencepub.com

Table 1: Synthesis of 1-Chloroethanesulfinyl Chloride using Thionyl Chloride

Reactant Reagent Conditions Product Yield Reference
1-Chloroethanesulfinic acid Thionyl chloride Reflux, 1 hour 1-Chloroethanesulfinyl chloride Not specified cdnsciencepub.com

While thionyl chloride is a common choice, other chlorinating agents can also be employed for the synthesis of sulfinyl and sulfonyl chlorides. These alternatives may offer advantages in terms of milder reaction conditions, higher yields, or improved selectivity.

Sulfuryl chloride (SO₂Cl₂) is another effective reagent for chlorination reactions. ganeshremedies.com It can be used for the chlorination of various organic compounds, including the conversion of thiols to alkanesulfinyl chlorides. thieme-connect.de The reaction of thiols with sulfuryl chloride often proceeds through several intermediates, including disulfides and sulfenyl chlorides. thieme-connect.de

Other notable chlorinating agents include:

Phosphorus pentachloride (PCl₅) : Can be used to convert sulfonic acids to sulfonyl chlorides. thieme-connect.com

2,4,6-Trichloro-1,3,5-triazine (TCT) : A reagent reported for the preparation of sulfonyl chlorides from sulfonic acids. thieme-connect.com

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) : A novel and efficient chlorinating agent for the synthesis of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. thieme-connect.comorganic-chemistry.org

Table 2: Comparison of Chlorinating Agents for Sulfonyl Chloride Synthesis from Sulfonic Acids

Chlorinating Agent Conditions Advantages Reference
Thionyl chloride/DMF Not specified Common reagent thieme-connect.com
Phosphorus pentachloride Not specified Effective for conversion thieme-connect.com
2,4,6-Trichloro-1,3,5-triazine (TCT) Not specified Alternative to traditional reagents thieme-connect.com
TAPC Mild, solvent-free High efficiency, short reaction times thieme-connect.comorganic-chemistry.org

Indirect Synthesis Pathways from Related Organosulfur Precursors

Indirect methods provide alternative routes to 2-chloroethanesulfinic chloride by starting from more readily available or easily synthesized organosulfur compounds.

One indirect pathway involves the reduction of a chloroalkanesulfonyl chloride. For instance, 2-chloroethanesulfonyl chloride can be reduced to the corresponding sulfinic acid, which can then be converted to the sulfinyl chloride. However, direct conversion pathways are less commonly documented. The synthesis of 2-chloroethanesulfonyl chloride itself can be achieved from precursors like sodium isethionate. chemicalbook.com

The synthesis of this compound can be achieved through the halogenation of its precursor, 2-chloroethanesulfinic acid. lookchem.com This acid can be prepared through various methods, including the reaction of 2-chloroethanesulfonyl chloride with sodium hydroxide (B78521) and sodium hydrogensulfite at low temperatures. lookchem.com Another route involves the reaction of thiirane-1,1-dioxide with hydrogen chloride. lookchem.com

Once 2-chloroethanesulfinic acid is obtained, it can be converted to 2-chloroethanesulfinyl chloride. Research has shown that treating 1-chloroethanesulfinic acid with thionyl chloride yields 1-chloroethanesulfinyl chloride. cdnsciencepub.com A similar reaction is expected for the 2-chloro isomer. The process typically involves reacting the sulfinic acid with excess thionyl chloride, followed by refluxing and distillation to isolate the product. cdnsciencepub.com

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is essential for industrial applications to maximize yield, minimize byproducts, and ensure cost-effectiveness. Key areas for optimization include reaction conditions, choice of reagents, and purification methods.

Reaction Conditions:

Temperature: The temperature of the reaction can significantly influence the rate and selectivity. For instance, the chlorination of S-alkyl thioacetates with sulfuryl chloride is conducted at low temperatures (-10°C) to control the reaction. thieme-connect.de

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion without promoting side reactions or decomposition of the product.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Many syntheses of sulfinyl chlorides are performed neat or in inert solvents.

Choice of Reagents:

As discussed previously, exploring alternative chlorinating agents like TAPC can lead to milder reaction conditions and higher yields compared to traditional reagents like thionyl chloride. thieme-connect.comorganic-chemistry.org

Purification:

Distillation under reduced pressure is a common method for purifying sulfinyl chlorides, which helps to remove volatile impurities and unreacted starting materials. cdnsciencepub.com

Process Integration and Techno-Economic Analysis:

For large-scale production, integrated process routes can be designed to improve efficiency and reduce costs. Techno-economic analyses, including simulations and pinch analysis for energy optimization, can identify the most economically viable production strategies. rsc.org

Reaction Condition Modulation for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound would be highly dependent on the careful management of several key reaction parameters. These include the choice of chlorinating agent, reaction temperature, and the stoichiometry of the reactants.

Chlorinating Agent: The selection of an appropriate chlorinating agent is critical. A mild chlorinating agent would be necessary to avoid over-oxidation of the sulfur atom to the sulfonyl chloride. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) might be considered. The reactivity of the chlorinating agent would need to be balanced to ensure efficient conversion without promoting side reactions.

Temperature Control: The reaction temperature would likely need to be kept low to enhance selectivity. Exothermic chlorination reactions can often be controlled by cooling the reaction mixture, which helps to prevent over-oxidation and the formation of polymeric byproducts. A hypothetical study might explore a range of temperatures, for instance, from -20 °C to room temperature, to identify the optimal balance between reaction rate and selectivity.

Stoichiometry: The molar ratio of the reactants would be another crucial factor. A slight excess of the sulfur-containing starting material might be employed to ensure the complete consumption of the more reactive chlorinating agent, thereby minimizing the potential for side reactions involving any remaining chlorinating species.

A hypothetical data table illustrating the potential impact of these parameters on the synthesis is presented below. It is important to note that this table is based on general chemical principles and not on published experimental data for this specific compound.

Hypothetical Data on Reaction Condition Modulation

EntryChlorinating AgentTemperature (°C)Stoichiometry (Substrate:Reagent)Hypothetical Yield (%)Hypothetical Selectivity (%)
1SO₂Cl₂251:16075
2SO₂Cl₂01:17585
3SO₂Cl₂-201:17090
4NCS251:1.15580
5NCS01:1.16592

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the efficiency and outcome of a chemical reaction by affecting reactant solubility, stabilizing transition states, and influencing reaction pathways. In the synthesis of this compound, the solvent would need to be inert to the highly reactive species involved.

Polarity and Aprotic Nature: Aprotic solvents of varying polarities would likely be investigated. Non-polar solvents such as carbon tetrachloride or dichloromethane (B109758) could be suitable as they are unlikely to react with the acid chloride product. The polarity of the solvent can influence the solubility of the reactants and the stability of any charged intermediates or transition states. For instance, a more polar aprotic solvent like acetonitrile (B52724) might enhance the reaction rate but could also potentially favor side reactions.

Solubility: The solvent must be capable of dissolving the starting materials to a sufficient extent to allow for a homogeneous reaction mixture, which generally leads to faster and more controlled reactions.

Below is a hypothetical table illustrating potential solvent effects on the reaction efficiency. This table is for illustrative purposes and is not based on documented experimental results for this compound.

Hypothetical Data on Solvent Effects

EntrySolventDielectric Constant (approx.)Hypothetical Reaction Time (h)Hypothetical Yield (%)
1Carbon Tetrachloride2.2870
2Dichloromethane9.1678
3Diethyl Ether4.3772
4Acetonitrile37.5465 (with side products)
5Hexane1.91260

Spectroscopic Characterization and Structural Elucidation of 2 Chloroethanesulfinic Chloride

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. uni-siegen.de

Infrared (IR) spectroscopy is a powerful tool for identifying specific bonds within a molecule based on their absorption of infrared radiation. In 2-chloroethanesulfinic chloride, the stretching vibrations of the sulfoxide (B87167) (S=O) and carbon-chlorine (C-Cl) bonds are of particular interest.

The S=O bond in sulfinyl chlorides typically exhibits a strong absorption band in the region of 1130-1210 cm⁻¹. This absorption is due to the stretching vibration of the double bond. The exact position of this band can be influenced by the electronegativity of the substituents attached to the sulfur atom.

The carbon-chlorine (C-Cl) bond stretching vibration is generally observed in the range of 600-800 cm⁻¹. libretexts.org The intensity of this absorption is usually strong due to the significant dipole moment of the C-Cl bond. spectroscopyonline.com The presence of these characteristic peaks in the IR spectrum of this compound would confirm the presence of the sulfinyl chloride and chloroethyl functionalities.

Table 1: Characteristic IR Absorption Frequencies for Key Bonds in this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
SulfoxideS=O~1130-1210Strong
Alkyl HalideC-Cl~600-800Strong

Note: The exact frequencies can vary based on the molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's bonds during vibration. uni-siegen.de It is particularly useful for identifying and characterizing molecular vibrational modes. renishaw.com

For this compound, Raman spectroscopy would also be expected to show signals corresponding to the S=O and C-Cl stretching vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Bonds with a high degree of covalent character often produce strong Raman signals.

The S=O stretching vibration would appear in the Raman spectrum in a similar region to the IR spectrum. The C-Cl stretch would also be observable. The specific frequencies and intensities of the Raman bands can provide insights into the molecular structure and symmetry. spectroscopyonline.com

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
S=O Stretch~1130-1210
C-Cl Stretch~600-800

Note: These are approximate ranges and can be influenced by the specific molecular structure and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. cognitoedu.org In this compound (ClCH₂CH₂S(O)Cl), we would expect to see two distinct signals corresponding to the two sets of non-equivalent methylene (B1212753) (CH₂) protons. masterorganicchemistry.com

The protons on the carbon adjacent to the chlorine atom (ClCH₂-) would be expected to appear at a different chemical shift than the protons on the carbon adjacent to the sulfinyl chloride group (-CH₂S(O)Cl). The electronegativity of the chlorine and the sulfinyl chloride group will cause a downfield shift (to a higher ppm value) for the adjacent protons. pressbooks.pub

The signal for the protons closer to the chlorine atom would likely be a triplet, as they are adjacent to a CH₂ group (n+1 rule, where n=2). Similarly, the signal for the protons closer to the sulfinyl chloride group would also be a triplet.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
ClCH₂ -~3.5 - 4.0Triplet
-CH₂ S(O)Cl~3.0 - 3.5Triplet

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent and other factors. Tetramethylsilane (TMS) is used as a reference standard at 0 ppm. docbrown.info

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info For this compound, two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two non-equivalent carbon atoms. docbrown.info

The carbon atom bonded to the chlorine (ClCH₂-) will be deshielded and appear at a higher chemical shift compared to a standard alkane carbon. Similarly, the carbon atom bonded to the sulfinyl chloride group (-CH₂S(O)Cl) will also be shifted downfield. The electronegativity of the attached groups is a primary factor influencing the chemical shift. ksu.edu.saresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C lCH₂-~40 - 50
-C H₂S(O)Cl~50 - 60

Note: These are approximate ranges based on typical values for similar functional groups. researchgate.net

Sulfoxides with two different substituents on the sulfur atom, such as this compound, are chiral at the sulfur center. If the molecule also contains another stereocenter, or if it is in a chiral environment, diastereomers can exist. While this compound itself does not have a second stereocenter, if it were to react with a chiral molecule, the resulting products could be diastereomers.

NMR spectroscopy is a powerful technique for identifying and quantifying diastereomeric mixtures. Diastereomers are chemically distinct and will generally have different NMR spectra. ksu.edu.sa This means that each diastereomer will exhibit its own set of peaks in both the ¹H and ¹³C NMR spectra, often with slightly different chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative ratio in a mixture can be determined.

Advanced Spectroscopic and Structural Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₂H₄Cl₂OS), this technique provides crucial information for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The computed molecular weight of this compound is approximately 147.02 g/mol , with a monoisotopic mass of 145.9359913 Da. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which can lead to the formation of a molecular ion (M⁺) and various fragment ions. The presence of two chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of about 3:1. chemguide.co.uk Consequently, any fragment containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1. chemguide.co.uk Fragments containing a single chlorine atom will show an M and M+2 pattern with a ~3:1 intensity ratio. chemguide.co.uk

Predicted Fragmentation Pathways:

Cleavage of the S-Cl bond: This is a likely fragmentation pathway, leading to the formation of the [CH₂ClCH₂SO]⁺ ion and a chlorine radical.

Cleavage of the C-S bond: This would result in the formation of a [CH₂ClCH₂]⁺ ion and a [SOCl]⁺ fragment.

Loss of HCl: Elimination of a hydrogen chloride molecule could occur, leading to a rearranged ion.

Cleavage of the C-Cl bond: This would generate a fragment ion containing one chlorine atom, which would be readily identifiable by its isotopic pattern.

The analysis of a structurally related compound, 1-chloro-2-(2-chloroethanesulfinyl)ethane (C₄H₈Cl₂OS), which has a molecular weight of approximately 175.08 g/mol , can offer insights into potential fragmentation. nih.gov The presence of chloroethyl and sulfinyl groups in both molecules suggests that similar fragmentation mechanisms may be observed.

Table of Predicted Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₂H₄Cl₂OS nih.gov
Molecular Weight147.02 g/mol nih.gov
Monoisotopic Mass145.9359913 Da nih.gov

Interactive Data Table: Predicted Isotopic Peaks for Key Fragments

Fragment IonFormulam/z (for ³⁵Cl)Isotopic Pattern (Relative Intensity)
[C₂H₄Cl₂OS]⁺C₂H₄³⁵Cl₂OS146M:M+2:M+4 (9:6:1)
[C₂H₄ClSO]⁺C₂H₄³⁵ClSO111M:M+2 (3:1)
[SOCl]⁺SO³⁵Cl83M:M+2 (3:1)
[C₂H₄Cl]⁺C₂H₄³⁵Cl63M:M+2 (3:1)

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The synthesis and isolation of a suitable single crystal are prerequisites for such an analysis. However, based on the molecular structure of this compound, some predictions about its potential crystalline structure can be made by drawing analogies with related compounds.

The molecule possesses polar covalent bonds (S=O, S-Cl, C-Cl), which are likely to result in significant intermolecular interactions, such as dipole-dipole forces, in the solid state. The presence of the sulfinyl chloride group (-SOCl) and the chloroethyl group (-CH₂CH₂Cl) will influence the packing of the molecules in the crystal lattice.

Studies on the crystal structures of other organic compounds containing sulfonyl chloride or chloroalkyl groups can provide some general insights. For instance, the crystal structure of compounds containing the related 2-chloroethylamine (B1212225) moiety has been reported to crystallize in the monoclinic system. rsc.org However, the sulfinyl chloride group's geometry and electronic properties would play a dominant role in determining the crystal packing of this compound.

Table of Expected Structural Information from XRD

ParameterInformation Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the unit cell.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond LengthsThe precise distances between bonded atoms (e.g., S=O, S-Cl, C-S, C-Cl, C-C, C-H).
Bond AnglesThe angles between adjacent bonds (e.g., O=S-Cl, Cl-S-C, S-C-C).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsThe nature and distances of non-covalent interactions between molecules in the crystal.

Should single crystals of this compound become available, X-ray diffraction analysis would provide definitive information on its three-dimensional structure, contributing significantly to a comprehensive understanding of its chemical properties.

Chemical Reactivity and Transformation Pathways of 2 Chloroethanesulfinic Chloride

Dehydrohalogenation Reactions and Olefin Formation

The 2-chloroethyl group of the molecule can undergo a β-elimination reaction, also known as dehydrohalogenation, upon treatment with a base. This reaction involves the removal of a hydrogen atom from the carbon adjacent to the sulfinyl group (α-carbon) and the chloride from the next carbon (β-carbon), leading to the formation of a carbon-carbon double bond. mgscience.ac.in

The dehydrohalogenation of 2-chloroethanesulfinic chloride is expected to generate ethenesulfinyl chloride (CH₂=CHS(O)Cl). This reaction provides a pathway to an unsaturated sulfinyl chloride, which is a valuable synthon for further chemical transformations. It has been noted that chloroethanesulfinic acids can decompose through elimination pathways. While the prompt mentions the formation of "ethenesulfonyl" derivatives, this would imply an oxidation of the sulfur center. The direct product of elimination from the sulfinyl chloride would be a sulfinyl derivative.

The dehydrohalogenation of alkyl halides is most commonly achieved through the bimolecular elimination (E2) mechanism. iitk.ac.inksu.edu.sa This mechanism is a single, concerted step where the base abstracts a proton from the β-carbon at the same time as the leaving group (chloride) departs and the π-bond is formed. mgscience.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. ksu.edu.sa Strong, non-nucleophilic bases, such as potassium tert-butoxide, are typically favored to promote elimination over competing substitution reactions. ksu.edu.sa For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. iitk.ac.in

Alternative mechanisms include the unimolecular elimination (E1) and the conjugate base elimination (E1cB). The E1 pathway involves the initial formation of a carbocation intermediate, which is unlikely for a primary alkyl chloride unless there is significant electronic stabilization. ksu.edu.salibretexts.org The E1cB mechanism involves the formation of a carbanion intermediate through the abstraction of an acidic proton, followed by the departure of the leaving group. mgscience.ac.inlibretexts.org This pathway could be relevant for this compound if the proton on the carbon alpha to the electron-withdrawing sulfinyl group is sufficiently acidic.

Reactivity of the Chlorinated Ethyl Moiety

Beyond elimination, the chlorinated ethyl moiety can also undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. This pathway competes directly with the E2 elimination pathway.

The outcome of the reaction (substitution vs. elimination) is influenced by several factors, including the nature of the base/nucleophile and the reaction conditions. Strong, sterically hindered bases tend to favor elimination, whereas strong, non-bulky nucleophiles favor Sₙ2 substitution. ksu.edu.sa For example, reaction with a nucleophile like the cyanide ion or an azide (B81097) ion could lead to the substitution of the chlorine atom, introducing a new functional group onto the ethyl chain while leaving the sulfinyl chloride moiety intact for subsequent reactions. Sulfur nucleophiles are also known to readily alkylate via Sₙ2 reactions on alkyl halides. msu.edu

Substitution Reactions of the Aliphatic Chlorine Atom

The chlorine atom attached to the aliphatic carbon in this compound is susceptible to nucleophilic substitution. As a primary alkyl halide, it typically undergoes reactions via an S_N2 mechanism. mdpi.com The electron-withdrawing effect of the adjacent sulfinyl chloride group influences the reactivity of the C-Cl bond. This reaction pathway allows for the introduction of various functional groups by displacing the chloride ion.

The reaction of related compounds, such as 2-chloroethanesulfonyl chloride, with nucleophiles like primary and secondary amines, has been studied. These reactions can lead to the formation of substituted sulfonamides, demonstrating the feasibility of substitution at the chloro-substituted carbon. rit.edu A similar reactivity is expected for this compound, where various nucleophiles can replace the aliphatic chlorine.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
AmineR₂NHR₂N-CH₂CH₂-S(O)ClN-substituted 2-aminoethanesulfinic chloride
AlkoxideRO⁻RO-CH₂CH₂-S(O)Cl2-Alkoxyethanesulfinic chloride
ThiolateRS⁻RS-CH₂CH₂-S(O)Cl2-(Alkylthio)ethanesulfinic chloride
CyanideCN⁻NC-CH₂CH₂-S(O)Cl2-Cyanoethanesulfinic chloride
AzideN₃⁻N₃-CH₂CH₂-S(O)Cl2-Azidoethanesulfinic chloride

Note: This table presents potential reactions based on the general reactivity of alkyl halides. The sulfinyl chloride group may also react depending on the specific nucleophile and conditions used.

Potential for Intramolecular Cyclization Pathways

The structure of this compound, with an electrophilic carbon and a nucleophilic sulfur-oxygen system in proximity, suggests the potential for intramolecular cyclization. This type of reaction is well-documented for the analogous compound, 2-hydroxyethanesulfonyl chloride, which readily cyclizes to a transient β-sultone. researchgate.net The reaction is believed to proceed through the formation of a five-membered transition state.

In the case of this compound, a base-catalyzed intramolecular cyclization could occur. rsc.org The presence of a base could facilitate the attack of the oxygen atom of the sulfinyl group onto the carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic sulfinate ester, known as a γ-sultine. This pathway is analogous to the formation of β-sultones from 2-chloroethanesulfonyl chloride, which can subsequently react with various nucleophiles. researchgate.netlookchem.com

Oxidative and Reductive Transformations of the Sulfinyl Group

The sulfur atom in the sulfinyl chloride group is in a moderate oxidation state and can be either oxidized to a higher oxidation state or reduced to a lower one.

Controlled Oxidation to Sulfonyl Derivatives

The sulfinyl chloride group can be readily oxidized to the corresponding sulfonyl chloride group. This transformation converts this compound into 2-chloroethanesulfonyl chloride, a widely used reagent in organic synthesis. nih.gov Various oxidizing agents can achieve this conversion. Methods for the oxidation of other sulfur compounds, like thiols and thioacetates, to sulfonyl chlorides are well-established and often employ reagents that are effective for this type of transformation. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Reagents for Oxidation to Sulfonyl Chloride

Oxidizing Agent/SystemDescription
Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂)A highly reactive combination for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS) / H₂OA system used for the smooth oxidation of various thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net
Chlorine (Cl₂) / H₂OAqueous chlorine is a classic reagent for oxidizing sulfur compounds, such as thiols or disulfides, to sulfonyl chlorides. researchgate.net
Sodium Chlorite (NaClO₂)Mediates the oxidative chlorosulfonation of S-alkyl isothiourea salts and other sulfur substrates to yield sulfonyl chlorides. organic-chemistry.org

The resulting 2-chloroethanesulfonyl chloride is valuable for synthesizing vinyl sulfonamides and other biologically relevant molecules. lookchem.comnih.gov

Reduction to Sulfinic Acid and Thiol Derivatives

The sulfinyl chloride group can undergo reduction to form either the corresponding sulfinic acid or, under more stringent conditions, the thiol. The reduction of sulfonyl chlorides to sulfinic acids using reagents like zinc dust is a known transformation. sciencemadness.org A similar, mild reduction of this compound would yield 2-chloroethanesulfinic acid.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally capable of reducing sulfonyl chlorides and other sulfur functionalities to the corresponding thiols. sciencemadness.org Therefore, the strong reduction of this compound is expected to produce 2-chloroethanethiol.

Table 3: Reduction Pathways of the Sulfinyl Group

Reducing AgentProductProduct Class
Mild Reductants (e.g., Zn/H⁺)Cl-CH₂CH₂-S(O)OHSulfinic Acid
Strong Reductants (e.g., LiAlH₄)Cl-CH₂CH₂-SHThiol

These reductive pathways provide access to other important sulfur-containing building blocks from this compound.

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the geometry, electronic distribution, and conformational preferences of this compound. These calculations provide a detailed picture of the molecule's potential energy surface.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organosulfur compounds due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations can be employed to determine key electronic properties. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived.

Typical calculations would involve the use of a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311+G(d,p) to adequately describe the electronic environment, particularly around the sulfur and chlorine atoms. Such calculations would yield optimized molecular geometries, including bond lengths and angles, as well as electronic properties like Mulliken atomic charges and the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of a Representative Alkanesulfinyl Chloride from DFT Calculations

Property Value
HOMO Energy -9.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 8.3 eV

Note: The data in this table is representative of a typical alkanesulfinyl chloride and is intended for illustrative purposes.

The presence of single bonds in the 2-chloroethyl group and the C-S bond in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable geometries (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping out the energetic profiles of its transformations.

By modeling the reaction of this compound with a nucleophile, for instance, computational methods can identify the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate.

Locating the transition state typically involves techniques like the synchronous transit-guided quasi-Newton (STQN) method. Once a candidate TS structure is found, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. These studies provide a detailed, step-by-step understanding of how bond-making and bond-breaking processes occur.

Table 2: Calculated Activation Energies for a Model Reaction of a Sulfinyl Chloride

Reaction Computational Method Basis Set Activation Energy (kcal/mol)
Hydrolysis B3LYP 6-31G(d) 15.2

Note: The data presented is for a model system and illustrates the type of results obtained from such computational studies.

For more complex reactions, or to understand the role of solvent and temperature in greater detail, reaction dynamics simulations can be employed. These simulations model the motion of atoms over time by solving Newton's equations of motion on a potential energy surface derived from quantum mechanical calculations.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces on the atoms are calculated "on-the-fly" using quantum chemistry. AIMD simulations can reveal non-statistical dynamic effects, the role of specific solvent-solute interactions, and the lifetimes of transient intermediates. For a reaction involving this compound, these simulations could provide a movie-like depiction of the reaction, offering insights that are inaccessible from static calculations of the potential energy surface alone.

Prediction of Spectroscopic Properties through Computational Models

Computational models can predict various spectroscopic properties of this compound with a high degree of accuracy, aiding in its identification and characterization.

By performing frequency calculations at a DFT-optimized geometry, the infrared (IR) and Raman spectra can be predicted. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the compound and to assign specific spectral bands to particular vibrational modes, such as the S=O stretch or the C-Cl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated NMR parameters are invaluable for interpreting experimental NMR spectra and for confirming the connectivity and conformational state of the molecule in solution.

Table 3: Computationally Predicted vs. Experimental Vibrational Frequencies for a Related Sulfinyl Chloride

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
S=O Stretch 1150 1145
C-S Stretch 680 685

Note: This table provides a comparison for a representative sulfinyl chloride to demonstrate the typical accuracy of such predictions.

In-depth Analysis of this compound Remains Largely Unexplored in Computational Chemistry

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of this compound. While computational methods are powerful tools for predicting molecular properties and spectra, it appears that this specific compound has not been a subject of detailed scholarly research. As a result, specific data on its simulated spectra and the computational approaches for their interpretation are not available in published studies.

Theoretical and Computational Investigations of 2 Chloroethanesulfinic Chloride

Theoretical and computational chemistry provide profound insights into the electronic structure, geometry, and spectroscopic properties of molecules. These methods are instrumental in complementing experimental data, offering a molecular-level understanding that is often challenging to obtain through empirical observation alone. For a compound like 2-chloroethanesulfinic chloride, such investigations would typically involve quantum chemical calculations to determine its stable conformations, vibrational frequencies (IR spectra), and nuclear magnetic resonance (NMR) chemical shifts. However, specific research dedicated to this molecule is currently absent from the scientific literature.

The simulation of NMR and Infrared (IR) spectra is a standard practice in computational chemistry to aid in the identification and characterization of chemical compounds. chemrxiv.org These simulations are based on the molecular geometry and electronic properties calculated using quantum mechanics.

Infrared (IR) Spectroscopy simulation involves calculating the vibrational frequencies of a molecule's bonds. researchgate.net These frequencies correspond to the absorption peaks in an experimental IR spectrum. By comparing a simulated spectrum with an experimental one, chemists can assign specific vibrational modes to the observed peaks, confirming the molecular structure. researchgate.net For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the S=O (sulfinyl) group, the C-Cl bond, the S-Cl bond, and various C-H and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy simulation predicts the chemical shifts and coupling constants of magnetically active nuclei, such as ¹H and ¹³C. uzh.chresearchgate.net These parameters are highly sensitive to the chemical environment of the atoms within the molecule. nih.govresearchgate.net Theoretical calculations of NMR spectra can help in assigning signals in complex experimental spectra and can be crucial for distinguishing between different isomers or conformers. researchgate.net For this compound, simulated ¹H and ¹³C NMR spectra would provide predicted chemical shifts for the two distinct methylene (B1212753) (-CH₂-) groups.

Unfortunately, without dedicated computational studies on this compound, no specific data tables for its simulated NMR or IR spectra can be presented.

The interpretation of experimental spectra is greatly enhanced by computational models. Various theoretical methods are employed to achieve accuracy in simulating spectra.

For IR spectra , Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. Functionals like B3LYP, paired with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used to calculate vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model. mdpi.com

For NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is a common approach within the DFT framework to calculate nuclear shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included in the calculation.

While these are the general methodologies that would be applied to this compound, the absence of specific studies means there are no research findings to report on the application and validation of these computational approaches for this particular compound. The compound is mentioned in the context of being a metabolite of sulfur mustard, but detailed spectroscopic analysis is lacking. researchgate.net

Applications of 2 Chloroethanesulfinic Chloride in Organic Synthesis and Beyond

Biotransformation and Environmental Remediation Contexts

Metabolic Intermediate in Biodegradation Pathways of Halogenated Organosulfur Compounds

2-Chloroethanesulfinic acid, a derivative of 2-chloroethanesulfinic chloride, has been identified as a metabolic intermediate in the breakdown of certain halogenated organosulfur compounds. Research into the detoxification of sulfur mustard, a potent chemical warfare agent, has revealed that enzymatic processes can lead to the formation of this compound. Specifically, in studies examining the enzyme-catalyzed oxidation of a sulfur mustard, 2-chloroethanesulfinic acid was detected as a metabolite. researchgate.net This finding is significant as it demonstrates the cleavage of the carbon-sulfur bonds within the original molecule as a key step in its biodegradation pathway. researchgate.net The appearance of 2-chloroethanesulfinic acid indicates that it is a transient species formed during the complex series of reactions aimed at neutralizing the hazardous parent compound.

Enzymatic Biotransformation Studies of 2-Chloroethanesulfinic Acid Analogues

The study of enzymatic biotransformation provides insight into how living organisms metabolize chemical substances. Biotransformation generally occurs in phases, with Phase I reactions introducing polar groups and Phase II reactions conjugating the molecule to increase water solubility for excretion. nih.gov

Enzymatic studies on analogues of 2-chloroethanesulfinic acid, such as the sulfur mustards, have been a subject of research for detoxification purposes. One key area of investigation is enzyme-catalyzed oxidation. For instance, the enzyme chloroperoxidase (CPO) has been shown to catalyze the oxidative destruction of sulfur mustard. researchgate.net In this process, 2-chloroethanol (B45725) and a compound tentatively identified as 2-chloroethanesulfinic acid were identified as metabolites. researchgate.net This suggests a metabolic pathway where the carbon-sulfur bond is cleaved before the hydrolysis of the chlorine atom. researchgate.net

The effectiveness of such enzymatic reactions is influenced by several factors, including pH, temperature, and the concentrations of the enzyme and hydrogen peroxide. researchgate.net The Michaelis constant (Km), which indicates the affinity of an enzyme for its substrate, was determined to be 1.87×10⁻³ M for the chloroperoxidase-catalyzed oxidation of sulfur mustard, suggesting a moderate affinity. researchgate.net

Biotransformation pathways are catalyzed by a wide array of enzymes, primarily from the cytochrome P450 family in the liver, but also occurring in other tissues. nih.gov These enzymatic processes are crucial for converting xenobiotics into excretable forms. nih.gov

Agricultural Chemistry Contexts

Derivatives of this compound, specifically 2-haloethanesulfinic acids like 2-chloroethanesulfinic acid, have been identified for their utility as plant growth regulators. google.comvulcanchem.com These compounds can influence various physiological processes in plants, modifying their growth and development. nih.gov Plant growth regulators are a diverse group of organic compounds used in agriculture to achieve desirable outcomes such as controlling plant height, promoting root development, and ensuring a more manageable harvest. nih.govwikipedia.org

The application of 2-chloroethanesulfinic acid and its derivatives in this context is documented in patent literature, which describes formulations containing these compounds for the purpose of regulating plant growth. google.comvulcanchem.com While effective, research has also focused on developing new derivatives and formulations to enhance their activity, particularly at lower application rates. google.com The table below summarizes examples of plant growth regulators and their functions.

Table 1: Examples of Plant Growth Regulators and their Primary Functions

Plant Growth Regulator Primary Function
Chlormequat chloride Reduces stem height, promotes sturdier stalks. wikipedia.org
Gibberellic acid (GA3) Regulates seed germination, stem elongation, and flowering. nih.gov
Daminozide An amide-containing compound that regulates plant growth. nih.gov
2-Chloroethanesulfinic acid Used as a plant growth regulator. google.com

Future Research Directions and Perspectives on 2 Chloroethanesulfinic Chloride

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of sulfinyl chlorides often relies on reagents like thionyl chloride, which are hazardous and produce toxic byproducts such as sulfur dioxide and hydrochloric acid. nih.govsciencemadness.org The development of environmentally benign synthetic routes for 2-chloroethanesulfinic chloride is a critical area for future research, aligning with the principles of green chemistry.

Future synthetic strategies should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Promising research directions include:

Alternative Chlorinating and Oxidizing Agents: Research into milder and more selective agents is crucial. Methods developed for sulfonyl chlorides could be adapted, such as oxyhalogenation using Oxone-KX (X = Cl or Br) in water, which offers a greener solvent and reagent profile. rsc.orgrsc.org Other potential systems include NaClO₂-mediated oxidative chlorosulfonation and the use of N-chlorosuccinimide (NCS), which produces a more benign succinimide (B58015) byproduct that can potentially be recycled. organic-chemistry.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better process control, and scalability for the synthesis of reactive intermediates like sulfinyl chlorides. rsc.orgthieme-connect.com A flow process for this compound could minimize the handling of this corrosive and moisture-sensitive compound and allow for immediate use in subsequent reactions, a concept known as telescoped synthesis. mdpi.com

Biocatalysis: The use of enzymes for synthesizing organosulfur compounds is a growing field. researchgate.nettandfonline.com Future research could explore the potential of enzymes for the stereoselective synthesis of chiral sulfinyl chlorides or their precursors, offering a highly sustainable and specific synthetic route. nih.govfrontiersin.orgucl.ac.uk

Table 1: Comparison of Potential Green Synthesis Strategies
StrategyPotential Reagents/ConditionsKey AdvantagesResearch Focus for this compound
Alternative Oxidants Oxone-KCl, NaClO₂, N-Chlorosuccinimide (NCS)Use of water as a solvent, less hazardous reagents, recyclable byproducts. rsc.orgrsc.orgresearchgate.netAdaptation of methods from sulfonyl chloride synthesis to sulfinyl chlorides.
Photocatalysis Heterogeneous photocatalysts (e.g., K-PHI), visible lightMild reaction conditions, high selectivity, use of light as a traceless reagent. mpg.deDevelopment of a photocatalytic system for the chlorosulfinylation of chloroethane (B1197429) precursors.
Flow Chemistry Microreactors, continuous processingEnhanced safety, precise control of reaction parameters, scalability, potential for telescoped reactions. rsc.orgchemistryworld.commdpi.comDesign and optimization of a continuous flow process for on-demand synthesis.
Biocatalysis Hydrolases, OxidoreductasesHigh stereoselectivity, mild conditions, biodegradable catalysts. researchgate.netfrontiersin.orgScreening for enzymes capable of acting on chloroalkane sulfur precursors.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual reactivity of this compound opens a vast landscape for discovering novel chemical transformations. Future research should aim to selectively harness the reactivity of either the sulfinyl chloride or the alkyl chloride moiety, or to engage both in unique cascade reactions.

Catalytic Deoxygenation: Inspired by work on sulfonyl chlorides, organophosphorus-catalyzed deoxygenation could transform this compound into a highly electrophilic sulfenylating agent. nih.gov This would provide a catalytic route to valuable 2-chloroethyl thioethers and other organosulfur compounds.

Asymmetric Catalysis: The sulfur atom in this compound is a stereocenter. Developing organocatalytic or transition-metal-catalyzed methods to control its stereochemistry during reactions would be a significant advance. This could involve dynamic kinetic resolution of the sulfinyl chloride or asymmetric transformations leading to enantioenriched sulfoxides and other chiral sulfur compounds. acs.org

Transition-Metal Catalyzed Cross-Coupling: The sulfinyl chloride group can be a precursor to various sulfur-containing functionalities. Exploring its use in palladium-catalyzed reactions, for instance, could lead to novel methods for forming C-S bonds, analogous to the carbonylative transformation of sulfonyl chlorides into thioesters.

Bifunctional Reagent Chemistry: The presence of two distinct reactive sites allows for the design of novel bifunctional linkers and building blocks. One end (sulfinyl chloride) could react with a nucleophile like an amine or alcohol, while the other end (alkyl chloride) remains available for subsequent SN2 reactions, click chemistry, or polymerization. This dual reactivity is underexplored and holds immense potential.

Table 2: Potential Catalytic Transformations
TransformationCatalytic SystemPotential Product ClassFuture Research Goal
Deoxygenative Sulfenylation Organophosphorus catalysts (e.g., phosphetanes) + reductant. nih.gov2-Chloroethyl thioethersDevelop a catalytic cycle for the selective sulfenylation of various nucleophiles.
Asymmetric Amidation/Esterification Chiral organocatalysts (e.g., isothioureas, phosphines).Chiral sulfinamides, Chiral sulfinate estersAchieve high enantioselectivity in the synthesis of valuable chiral building blocks.
Palladium-Catalyzed Carbonylative Thioesterification Palladium catalyst + CO source.S-(2-chloroethyl) thioestersAdapt protocols from sulfonyl chlorides to sulfinyl chlorides for novel thioester synthesis.
Vinyl Sulfonamide Formation Base-mediated elimination.Vinyl sulfonamides for bioconjugation. nih.govOptimize conditions for elimination to form the vinyl group for use in Thiol-Michael "click" reactions.

Advanced Spectroscopic and In Situ Characterization Techniques

Given the high reactivity and moisture sensitivity of this compound, advanced characterization techniques are essential to understand its properties and reaction mechanisms. While standard techniques like NMR and IR have been used for related isomers, a deeper understanding requires more sophisticated approaches.

Future research should employ:

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide unambiguous molecular formulas for reaction intermediates and products, which is crucial for mapping complex reaction networks.

In Situ Spectroscopy: To study the transient nature of reactions involving this compound, in situ monitoring is indispensable. The use of process analytical technologies such as ReactIR (FTIR), Raman spectroscopy, or flow NMR would allow for real-time tracking of reactant consumption and product formation, providing invaluable kinetic and mechanistic data without the need for quenching and workup.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy can provide detailed information about the oxidation state and local coordination environment of the sulfur atom. This would be particularly powerful for elucidating the structure of catalytic intermediates in transition-metal or organocatalyzed reactions.

Multiscale Computational Modeling for Complex Systems

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound at an atomic level. A multiscale modeling approach, which combines different levels of theory, can provide a holistic understanding from single-molecule reactivity to bulk material properties. researchgate.netorganic-chemistry.org

Key areas for computational investigation include:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound, its spectroscopic signatures (NMR, IR, Raman), and the transition states of its reactions. This can help elucidate reaction mechanisms and rationalize experimentally observed reactivity and selectivity.

Molecular Dynamics (MD): Classical MD simulations can model the behavior of this compound in the condensed phase. This can provide insights into solvation effects, diffusion, and interactions with surfaces or polymers, which is critical for designing its application in materials science or as a solvent additive.

Hybrid QM/MM Models: For studying the interaction of this compound with large systems like enzymes or polymers, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are ideal. These models treat the reactive center with high-level QM theory while the surrounding environment is described by more computationally efficient classical force fields.

Expanding Applications in Emerging Fields

The unique structure of this compound makes it a promising candidate for a variety of applications beyond traditional organic synthesis. Future research should focus on leveraging its bifunctionality to create novel materials and bioactive molecules.

Materials Science: The compound could serve as a novel monomer or cross-linking agent for the synthesis of advanced polymers. The incorporation of the sulfinyl group could impart unique properties such as altered polarity, refractive index, or metal-binding capabilities. The chloroethyl group provides a handle for further polymer modification.

Bioconjugation and Chemical Biology: The related compound 2-chloroethanesulfonyl chloride is used to prepare vinyl sulfonamides, which are effective Michael acceptors for peptide macrocyclization and bioconjugation. nih.gov A similar strategy could be developed using this compound to create novel, stable linkers for attaching drugs, imaging agents, or probes to proteins and other biomolecules.

Agrochemicals: Derivatives of the hydrolysis product, 2-chloroethanesulfinic acid, have been noted for their plant growth-regulating properties. This suggests that this compound itself could be a valuable precursor for a new class of agrochemicals, a possibility that warrants further investigation.

Medicinal Chemistry: The sulfinamide functional group is present in various biologically active molecules. The ability to easily synthesize functionalized sulfinamides from this compound could accelerate drug discovery programs. The chloroethyl tail could be used to attach the molecule to other pharmacophores or to tune its pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chloroethanesulfinic chloride in laboratory settings?

  • Methodological Guidance :

  • Storage : Store in a dry, well-ventilated area under inert gas (e.g., nitrogen) to prevent hydrolysis. Containers must be tightly sealed and kept upright to avoid leaks .
  • Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (≥0.7 mm thickness) for prolonged exposure and chloroprene gloves (≥0.6 mm) for splash protection. Wear full-face respirators with ABEK-type filters if vapor exposure is anticipated .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic decomposition .

Q. How can researchers ensure purity and stability of this compound during experimental workflows?

  • Methodological Guidance :

  • Purity Analysis : Use titration (e.g., argentometric methods for chloride content) or HPLC with UV detection (λ = 210–230 nm) to verify ≥95% purity, as commercial samples often contain residual solvents or hydrolysis byproducts .
  • Stability Testing : Conduct accelerated degradation studies under varying humidity (e.g., 40–80% RH) and temperature (25–60°C) to identify decomposition thresholds. Monitor via FT-IR for sulfonic acid formation (peaks at 1180 cm⁻¹) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Guidance :

  • NMR : Use 1^{1}H NMR (CDCl₃, δ 3.8–4.2 ppm for CH₂Cl and δ 3.1–3.5 ppm for SO₂ groups) and 13^{13}C NMR (δ 45–50 ppm for Cl-CH₂) .
  • Mass Spectrometry : Employ EI-MS (m/z 163 [M]⁺) with NIST database cross-referencing for fragmentation pattern validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Guidance :

  • DFT Studies : Calculate activation energies for SN2 pathways using Gaussian or ORCA software. Compare Cl⁻ leaving-group propensity with ethanesulfonyl derivatives. Validate with kinetic experiments (e.g., reaction with NaI in acetone at 25–50°C) .
  • Solvent Effects : Simulate dielectric constant impacts (ε = 4–40) on transition states. Correlate with experimental yields in polar aprotic vs. nonpolar solvents .

Q. What experimental designs are recommended to address gaps in chronic toxicity data for this compound?

  • Methodological Guidance :

  • In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) and mammalian cell micronucleus assays (e.g., CHO-K1 cells) to assess mutagenicity. Use LC-MS to quantify DNA adduct formation .
  • Long-Term Exposure Models : Develop zebrafish embryo assays (0.1–10 ppm, 96-hr exposure) to evaluate developmental toxicity. Track biomarkers like glutathione depletion via Ellman’s assay .

Q. How do hydrolysis pathways of this compound vary under acidic vs. alkaline conditions?

  • Methodological Guidance :

  • Kinetic Analysis : Use pH-stat titration (pH 2–12) to monitor HCl release. Identify intermediates via 35^{35}Cl NMR (e.g., sulfenic acid at δ 0–50 ppm) .
  • Byproduct Identification : GC-MS analysis of headspace gases (e.g., SO₂ at m/z 64) and aqueous phase ions (e.g., Cl⁻ via ion chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.